molecular formula C9H15ClN2 B13074162 (S)-5-(1-Aminoethyl)-2-methylaniline hcl

(S)-5-(1-Aminoethyl)-2-methylaniline hcl

Cat. No.: B13074162
M. Wt: 186.68 g/mol
InChI Key: NUVVHFUXUAYMCP-FJXQXJEOSA-N
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Description

(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomeric purity. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral reducing agents or enzymes. For example, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride may involve large-scale catalytic processes that utilize chiral ligands or organo-catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its amine form from imine intermediates.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of biologically active products. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methylaniline;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11;/h3-5,7H,10-11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

NUVVHFUXUAYMCP-FJXQXJEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)N.Cl

Origin of Product

United States

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